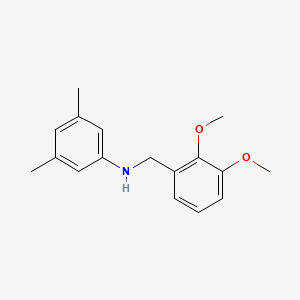![molecular formula C12H8ClNO3S B5747255 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5747255.png)
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid, also known as Tolfenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is used to reduce pain and inflammation. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. Tolfenamic acid is a member of the fenamate class of NSAIDs and has been found to have a unique mechanism of action.
Mechanism of Action
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in pain and inflammation. 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid specifically inhibits the activity of COX-2 enzymes, which are involved in inflammation. By inhibiting COX-2 activity, tolfenamic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has also been found to have antitumor activity and has been studied for its potential use in cancer treatment. Additionally, tolfenamic acid has been found to have antimicrobial activity and has been studied for its potential use as an antibiotic.
Advantages and Limitations for Lab Experiments
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has several advantages for lab experiments. It is a relatively inexpensive drug and is widely available. 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using tolfenamic acid in lab experiments. It has been found to have some toxicity, particularly at high doses. Additionally, tolfenamic acid has been found to have some side effects, such as gastrointestinal disturbances.
Future Directions
There are several future directions for research on tolfenamic acid. One potential area of research is the use of tolfenamic acid in cancer treatment. 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has been found to have antitumor activity, and further research may reveal its potential as a cancer treatment. Another area of research is the use of tolfenamic acid as an antibiotic. 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has been found to have antimicrobial activity, and further research may reveal its potential as an antibiotic. Additionally, further research may be conducted on the toxicity and side effects of tolfenamic acid, with the goal of developing safer and more effective NSAIDs.
Synthesis Methods
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid can be synthesized through a series of chemical reactions. The first step involves the conversion of 2-thiophenecarboxylic acid to 2-thiophenecarbonyl chloride. This is followed by the reaction of 2-thiophenecarbonyl chloride with 5-amino-2-chlorobenzoic acid to form 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid. The final step involves the purification and isolation of the tolfenamic acid product.
Scientific Research Applications
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of prostaglandins, which are responsible for pain and inflammation. 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has also been shown to have antitumor activity and has been studied for its potential use in cancer treatment. Additionally, tolfenamic acid has been found to have antimicrobial activity and has been studied for its potential use as an antibiotic.
properties
IUPAC Name |
5-chloro-2-(thiophene-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-7-3-4-9(8(6-7)12(16)17)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANVUHYOQYXNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5747175.png)


![[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5747213.png)
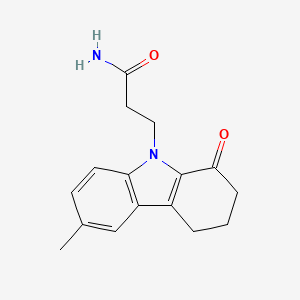
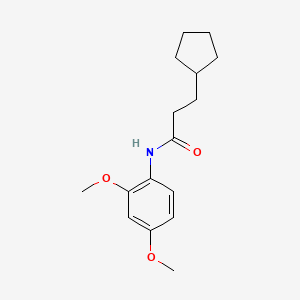
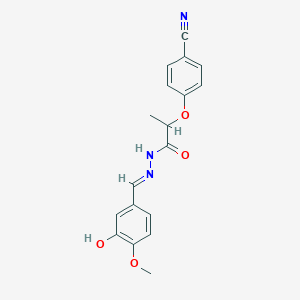
![ethyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5747230.png)

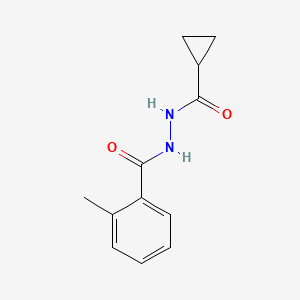

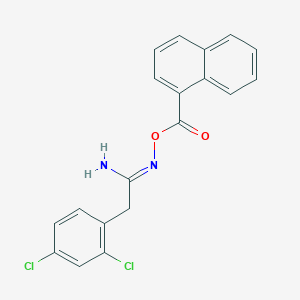
![1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5747277.png)
